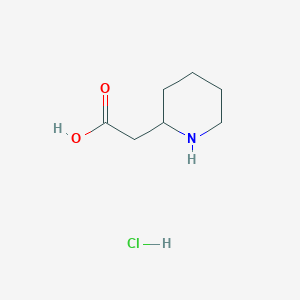







|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.Cl.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[CH2:12][C:13]([OH:15])=[O:14].[CH3:16]O>>[ClH:3].[CH3:16][O:14][C:13](=[O:15])[CH2:12][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][NH:6]1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1C(CCCC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for 16 h at gentle boiling
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed azeotropically in vacuo with benzene
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.COC(CC1NCCCC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |